Ammonium borate

Flame retardancy Wood preservation Cone calorimetry

Ammonium borate (CAS 11128-98-6), systematically named triammonium borate or boric acid ammonium salt, is an inorganic salt composed of ammonium cations (NH₄⁺) and borate anions, typically represented by the molecular formula BH₁₂N₃O₃ and a molecular weight of 112.93 g/mol. It exists as a white crystalline solid with high water solubility and moderate hygroscopicity, serving dual functions as a flame retardant for cellulosic materials and a water-soluble boron micronutrient source for agricultural formulations.

Molecular Formula BH12N3O3
Molecular Weight 112.93 g/mol
CAS No. 11128-98-6
Cat. No. B084715
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmmonium borate
CAS11128-98-6
Synonymsammonium borate
ammonium pentaborate
diammonium borate
monoammonium borate
Molecular FormulaBH12N3O3
Molecular Weight112.93 g/mol
Structural Identifiers
SMILESB([O-])([O-])[O-].[NH4+].[NH4+].[NH4+]
InChIInChI=1S/BO3.3H3N/c2-1(3)4;;;/h;3*1H3/q-3;;;/p+3
InChIKeyWYXIGTJNYDDFFH-UHFFFAOYSA-Q
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ammonium Borate (CAS 11128-98-6) Procurement Guide: Inorganic Borate Salt for Flame Retardancy and Agricultural Boron Delivery


Ammonium borate (CAS 11128-98-6), systematically named triammonium borate or boric acid ammonium salt, is an inorganic salt composed of ammonium cations (NH₄⁺) and borate anions, typically represented by the molecular formula BH₁₂N₃O₃ and a molecular weight of 112.93 g/mol [1]. It exists as a white crystalline solid with high water solubility and moderate hygroscopicity, serving dual functions as a flame retardant for cellulosic materials and a water-soluble boron micronutrient source for agricultural formulations . Unlike simple boric acid or borax, its ammonium counterion confers unique thermal decomposition chemistry—releasing ammonia and water upon heating—that is directly exploited in fire-retardant mechanisms, while also delivering plant-available nitrogen alongside boron [2].

Why Ammonium Borate Cannot Be Freely Substituted by Boric Acid, Borax, or Zinc Borate in Procurement Specifications


Ammonium borate occupies a narrow functional niche that resists straightforward substitution. Boric acid (H₃BO₃) and borax (sodium tetraborate) deliver boron but lack the nitrogen component essential for combined B+N flame-retardant synergism observed with ammonium borate [1]. Zinc borate is widely used in polymer systems but introduces zinc oxide residue undesirable in wood preservation and agricultural contexts; it also requires higher processing temperatures for activation compared to ammonium borate's lower decomposition onset (~90°C) [2]. Ammonium pentaborate (CAS 12007-89-5) shares similar chemistry but differs critically in boron-to-nitrogen ratio (B:N ≈ 5:1 vs. 1:3 for triammonium borate), altering both flame-retardant char chemistry and nitrogen delivery rate in fertilizer applications. Simple replacement without reformulation leads to divergent thermal decomposition profiles, changed buffering behavior, and non-equivalent biological performance in both pest management and plant nutrition contexts [3].

Ammonium Borate (CAS 11128-98-6) Quantitative Differentiation Evidence: Comparator-Based Performance Data


Heat Release Rate Reduction in Wood: Ammonium Borate vs. Boric Acid, Sodium Octaborate, and Ammonium Sulfate

In cone calorimeter tests on sugi (Cryptomeria japonica) wood at 50 kW/m² irradiance, ammonium borate, boric acid, and sodium octaborate formed a statistically equivalent cluster for total heat release (THR) reduction, all outperforming ammonium sulfate. The rank order for decreasing THR was: guanidine phosphate ≈ ammonium dihydrogenphosphate ≈ diammonium hydrogenphosphate > diguanidine phosphate > guanylurea phosphate > boric acid ≈ ammonium borate ≈ sodium octaborate > ammonium sulfate [1]. While phosphorus-based retardants showed superior flame suppression, ammonium borate uniquely contributed to glowing combustion control—a performance dimension where phosphorus compounds alone were deficient [1]. This positions ammonium borate as a preferred co-retardant with ammonium phosphates for balanced flaming-plus-glowing protection in wood materials [2].

Flame retardancy Wood preservation Cone calorimetry

Limiting Oxygen Index (LOI) Synergism: Ammonium Borate Co-formulated with Diammonium Phosphate vs. Single-Component Treatments on Poplar Veneer

In a direct comparative study on poplar (Populus spp.) veneer, ammonium borate trihydrate applied alone at 20% concentration yielded measurable but inferior flame retardancy compared to diammonium hydrogen phosphate (DAP) alone. However, when ammonium borate trihydrate and DAP were combined, the synergistic formulation achieved an LOI of 61% and a carbon residue of 53.5%, far exceeding the individual contributions of either compound [1]. The single-agent LOI for ammonium borate trihydrate was lower than DAP alone, which was identified as the stronger primary retardant [1]. This nitrogen–boron–phosphorus synergy produces a protective intumescent char layer that terminates heat and oxygen transmission, a mechanism not replicable by boric acid–phosphate combinations due to the absence of ammonium-driven intumescence [1].

Flame retardancy Wood composites Oxygen index testing

Thermal Decomposition Spectrum: Ammonium Borate vs. Generic Borate Salts – Multi-Stage NH₃ and H₂O Release Profile

Ammonium borate (including its tetraborate and pentaborate variants) exhibits a defined, three-stage thermal decomposition profile that distinguishes it from simple borates lacking nitrogen. Between 0–90°C, the solid remains stable. Heating above 90°C initiates endothermic ammonia release; at 150°C, 75% of crystal water is lost with less than 1% ammonia loss; at 200°C and 133 Pa pressure, residual crystal water is reduced to 4.85% (1.15 mol), with cumulative ammonia loss reaching 2% [1]. Ultimately, high-temperature conversion yields boron trioxide (B₂O₃) containing trace ammonia [1]. In contrast, boric acid dehydrates to metaboric acid then B₂O₃ without ammonia release; zinc borate retains its hydrate structure to higher temperatures before decomposing to zinc oxide and B₂O₃ [2]. The ammonia release step provides endothermic cooling and gas-phase dilution of combustible volatiles—an additional flame-quenching mode absent in sodium or zinc borates [3].

Thermogravimetry Flame retardant mechanism Thermal stability

Nitrogen Co-Delivery Advantage: Ammonium Borate vs. Boric Acid or Borax as Agricultural Boron Source

Commercial-grade polymerized ammonium borate (≥98% purity) delivers approximately ≥20.5% water-soluble boron (pure boron basis) alongside nitrogen from the ammonium cation . In contrast, agricultural boric acid (H₃BO₃) contains ~17.5% boron with zero nitrogen, while borax (Na₂B₄O₇·10H₂O) contains ~11.3% boron with sodium, which can accumulate undesirably in soils [1]. The nitrogen component of ammonium borate—constituting 37.2% of the molecular mass [2]—is present as ammonium (NH₄⁺), which is directly plant-available and serves as a complementary nutrient. This dual B+N delivery eliminates the need for separate nitrogen supplementation in boron-deficiency correction programs and reduces formulation complexity for foliar spray and fertigation products.

Agricultural micronutrient Boron fertilizer Nitrogen use efficiency

Wood Decay Resistance: Ammonium Borate-Treated Wood vs. Untreated Controls and Sodium Silicate Dual Treatment

In a Korean-standard (KS) fungal decay resistance study, wood specimens treated with ammonium borate (applied after liquid sodium silicate impregnation) were challenged with brown-rot fungus Fomitopsis palustris and white-rot fungus Trametes versicolor [1]. Boron-containing treatments—including ammonium borate, boric acid, and diammonium phosphate—significantly increased decay resistance compared to untreated controls, measured by mass loss reduction [1]. In a parallel study on Oriental beech (Fagus orientalis) and Scots pine (Pinus sylvestris), ammonium pentaborate octahydrate (APB) at 3.00% aqueous concentration provided considerable decay resistance, with mass loss in treated specimens maintained below the 3% threshold indicative of effective preservation [2]. The sodium silicate pre-treatment step allows chemical fixation of ammonium borate into the wood matrix, partially addressing the inherent leachability limitation of simple borate salts [1].

Wood preservation Fungal decay resistance Mass loss quantification

Ammonium Borate (CAS 11128-98-6) Evidence-Based Application Scenarios: Where Comparative Data Support Selection


Co-formulated Wood Fire Retardant with Ammonium Phosphate for Balanced Flaming and Glowing Combustion Control

Based on cone calorimeter evidence showing ammonium borate, boric acid, and sodium octaborate cluster together for total heat release reduction, yet phosphorus retardants alone poorly control glowing combustion [1], ammonium borate is best deployed in co-formulation with ammonium phosphates. The 61% LOI achieved by ammonium borate trihydrate + DAP synergy on poplar veneer [2] demonstrates that this combination unlocks performance unattainable by any single-agent treatment. This scenario applies to interior wood paneling, structural timber in fire-rated assemblies, and engineered wood products requiring both flaming and smoldering fire protection.

Dual B+N Foliar Fertilizer for High-Value Horticultural Crops Requiring Boron Correction Without Sodium Loading

The elemental composition of ammonium borate—delivering 37.2% nitrogen alongside boron—positions it as a single-source B+N foliar nutrient [3]. Unlike borax, which introduces sodium that can accumulate in soil at phytotoxic levels in sensitive crops (e.g., avocado, citrus, grapevine), ammonium borate provides boron without sodium. This scenario is directly supported by commercial specifications indicating ≥20.5% water-soluble boron content in polymerized ammonium borate products .

Sodium Silicate-Fixed Wood Preservative Treatment for Non-Load-Bearing Exterior Applications

Evidence from Korean-standard decay testing confirms that ammonium borate applied after sodium silicate impregnation provides significant protection against both brown-rot (Fomitopsis palustris) and white-rot (Trametes versicolor) fungi [4]. The dual-treatment approach uses sodium silicate as a chemical fixation agent to reduce boron leachability—a known limitation of simple borate treatments. This scenario is applicable to exterior siding, fence components, and garden structures where copper-based preservatives are restricted and some leaching risk is tolerable.

Low-Temperature-Activated Flame Retardant Additive for Cellulosic Textiles and Paper Products

The thermal decomposition onset at ~90°C with ammonia release [5] makes ammonium borate suitable for applications where processing or service temperatures remain moderate but early fire suppression is required. Unlike zinc borate, which activates at significantly higher temperatures (dehydration ~290–450°C) [6], ammonium borate's low activation threshold benefits cellulosic textiles, museum-grade archival paper, and decorative wood products where high-temperature flame retardant activation is incompatible with substrate integrity.

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